N,N'-Bis(4-methoxybenzylidene)-3,3'-dimethylbenzidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,3’-dimethylbenzidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The methoxy groups on the benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 3,3’-dimethylbenzidine and 4-methoxybenzaldehyde.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine involves its interaction with molecular targets through the Schiff base moiety. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The azomethine group (C=N) plays a crucial role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methoxybenzylidene)ethylenediamine
- N,N’-Bis(4-methoxybenzylidene)thiourea
- N,N’-Bis(2,4-dimethoxybenzylidene)ethylenediamine
Uniqueness
N,N’-Bis(4-methoxybenzylidene)-3,3’-dimethylbenzidine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of methoxy groups and the dimethylbenzidine core contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H28N2O2 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine |
InChI |
InChI=1S/C30H28N2O2/c1-21-17-25(9-15-29(21)31-19-23-5-11-27(33-3)12-6-23)26-10-16-30(22(2)18-26)32-20-24-7-13-28(34-4)14-8-24/h5-20H,1-4H3 |
InChI Key |
QFJKAORJZKYRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OC)C)N=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.